Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3. It is commonly used in organic synthesis and has various applications in scientific research and industry. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2,4-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target molecules, while the tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and binding affinity. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-hydroxypiperidine: Similar in structure but lacks the dimethyl groups.
4-Hydroxypiperidine: Lacks the tert-butyl and dimethyl groups.
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: Similar but without the dimethyl groups.
Uniqueness
Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate is unique due to the presence of both tert-butyl and dimethyl groups, which provide distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-8-12(5,15)6-7-13(9)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOLIABGOSMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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